molecular formula C19H22N4O2 B035075 9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide CAS No. 100113-19-7

9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide

Cat. No.: B035075
CAS No.: 100113-19-7
M. Wt: 338.4 g/mol
InChI Key: VZKXVQWVLAQACG-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from acridine derivatives. The process includes:

    Nitration: Introduction of a nitro group to the acridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Carboxylation: Introduction of a carboxamide group.

    Alkylation: Addition of the dimethylaminoethyl side chain.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reagents and conditions, such as strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and alkylating agents for the addition of the dimethylaminoethyl group .

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions on the acridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. It also targets topoisomerase enzymes, trapping them in a cleavable complex with DNA, leading to DNA strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
  • 9-amino-DACA
  • N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide

Uniqueness

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is unique due to the presence of the methoxy group, which enhances its DNA intercalating ability and potentially increases its efficacy as an anticancer agent. The dimethylaminoethyl side chain also contributes to its solubility and cellular uptake .

Properties

CAS No.

100113-19-7

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24)

InChI Key

VZKXVQWVLAQACG-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC

100113-19-7

Synonyms

9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide

Origin of Product

United States

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